molecular formula C12H15FN2O B12236061 1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxamide

1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B12236061
M. Wt: 222.26 g/mol
InChI Key: DKVYJNJTTAVPAI-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry due to its versatility and biological activity . The presence of a fluorophenyl group enhances its pharmacokinetic properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and various catalysts are used in these reactions. Conditions may include specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to these targets, while the pyrrolidine ring contributes to its overall stability and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness: 1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxamide is unique due to the presence of the fluorophenyl group, which enhances its pharmacokinetic properties and potential biological activity. This makes it distinct from other pyrrolidine derivatives that may lack this functional group .

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H15FN2O/c13-10-5-2-1-4-9(10)8-15-7-3-6-11(15)12(14)16/h1-2,4-5,11H,3,6-8H2,(H2,14,16)

InChI Key

DKVYJNJTTAVPAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2F)C(=O)N

Origin of Product

United States

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